molecular formula C22H18F3N3O4S B11251559 Methyl 4-(2-oxo-2-((2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)amino)acetamido)benzoate

Methyl 4-(2-oxo-2-((2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)amino)acetamido)benzoate

Cat. No.: B11251559
M. Wt: 477.5 g/mol
InChI Key: OYLLFHWSGUDWCO-UHFFFAOYSA-N
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Description

Methyl 4-(2-oxo-2-((2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)amino)acetamido)benzoate is a complex organic compound that features a thiazole ring and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-oxo-2-((2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)amino)acetamido)benzoate typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions .

Once the thiazole ring is prepared, it is further functionalized with a trifluoromethyl group. This can be achieved through nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide .

The final step involves coupling the functionalized thiazole with a benzoate ester. This can be done using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like DIPEA (N,N-diisopropylethylamine) .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the thiazole synthesis and the development of more efficient trifluoromethylation techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-oxo-2-((2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)amino)acetamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Trifluoromethyl iodide, nucleophiles

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted thiazole derivatives

Mechanism of Action

The mechanism of action of Methyl 4-(2-oxo-2-((2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)amino)acetamido)benzoate is not fully understood. it is believed to interact with specific molecular targets and pathways, including:

Properties

Molecular Formula

C22H18F3N3O4S

Molecular Weight

477.5 g/mol

IUPAC Name

methyl 4-[[2-oxo-2-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethylamino]acetyl]amino]benzoate

InChI

InChI=1S/C22H18F3N3O4S/c1-32-21(31)14-4-8-16(9-5-14)27-19(30)18(29)26-11-10-17-12-33-20(28-17)13-2-6-15(7-3-13)22(23,24)25/h2-9,12H,10-11H2,1H3,(H,26,29)(H,27,30)

InChI Key

OYLLFHWSGUDWCO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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